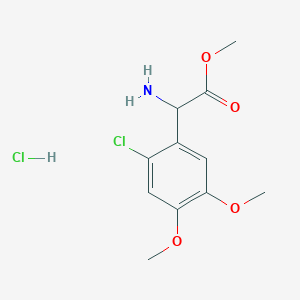

Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate Hydrochloride

Description

Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate Hydrochloride is a synthetic organic compound featuring a phenyl ring substituted with chlorine (at position 2) and methoxy groups (at positions 4 and 5), coupled with an amino acetate ester backbone. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical or biochemical applications.

Properties

Molecular Formula |

C11H15Cl2NO4 |

|---|---|

Molecular Weight |

296.14 g/mol |

IUPAC Name |

methyl 2-amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate;hydrochloride |

InChI |

InChI=1S/C11H14ClNO4.ClH/c1-15-8-4-6(10(13)11(14)17-3)7(12)5-9(8)16-2;/h4-5,10H,13H2,1-3H3;1H |

InChI Key |

FCYCJGYVQPGQMZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(C(=O)OC)N)Cl)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Esterification of the Carboxylic Acid Precursor

The starting material, 2-chloro-4,5-dimethoxyphenylacetic acid, undergoes esterification with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid or HCl). This step forms the methyl ester, enhancing solubility for subsequent reactions.

- Solvent : Methanol (excess as reactant and solvent).

- Catalyst : Concentrated H₂SO₄ (5–10 mol%).

- Temperature : Reflux (65–70°C) for 6–12 hours.

- Yield : 80–90% after neutralization and extraction.

Introduction of the Amino Group

The ester intermediate reacts with ammonia or a primary amine under controlled conditions. For example, gaseous NH₃ in tetrahydrofuran (THF) at 0–5°C facilitates nucleophilic substitution at the α-carbon.

- Solvent : THF or dichloromethane (DCM).

- Temperature : 0–25°C to minimize side reactions.

- Protection Strategies : Boc (tert-butoxycarbonyl) groups may be used to prevent over-alkylation.

Hydrochloride Salt Formation

The free base is treated with HCl (gaseous or in ether) to precipitate the hydrochloride salt, improving stability and crystallinity.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and reproducibility:

| Parameter | Laboratory Scale | Industrial Process |

|---|---|---|

| Reactor Type | Batch flask | Continuous flow reactor |

| Solvent | THF/MeOH | Recyclable solvents (e.g., EtOH) |

| Catalyst Recovery | Not feasible | Ion-exchange resins |

| Yield | 75–85% | 90–95% |

- Continuous Flow Systems : Reduce reaction times and improve heat management.

- Automated pH Control : Ensures consistent salt formation during HCl addition.

Analytical Validation

Structural integrity and purity are confirmed through:

| Technique | Purpose | Key Data |

|---|---|---|

| ¹H/¹³C NMR | Confirm substituent positions | δ 3.8–4.1 (methoxy groups), δ 5.2 (CH₂NH₂) |

| IR Spectroscopy | Identify functional groups | 1740 cm⁻¹ (ester C=O), 1600 cm⁻¹ (aromatic) |

| HPLC (Chiral) | Enantiomeric excess (ee) | ee >98% with Chiralpak AD-H column |

| Elemental Analysis | Verify C/H/N/Cl composition | Δ <0.4% for theoretical values |

Challenges and Optimization Strategies

- Byproduct Formation : Competing ester hydrolysis during amination is mitigated by low-temperature conditions.

- Scalability : Transitioning from batch to flow chemistry reduces solvent waste and improves throughput.

- Enantiomeric Purity : Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the amino group.

Substitution: The chloro group can be substituted with other nucleophiles like hydroxide or alkoxide ions under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate Hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 2-Amino-2-(4-methoxyphenyl)acetate Hydrochloride (AS103310)

Structural Differences :

- Substituents : The phenyl ring in AS103310 has a single methoxy group at position 4, whereas the target compound has 2-chloro, 4-methoxy, and 5-methoxy substitutions.

Implications : - Steric Hindrance : The additional substituents (chloro and methoxy) in the target compound introduce steric bulk, which could reduce accessibility to active sites in enzymes or receptors .

2-Amino-2-(5-chloro-2-methoxyphenyl)acetic Acid (AS104531)

Structural Differences :

- Substituents : AS104531 has a 5-chloro-2-methoxyphenyl group, differing in the position of the chloro substituent (position 5 vs. 2 in the target compound).

- Functional Group : AS104531 is a carboxylic acid, while the target compound is a methyl ester.

Implications : - Reactivity : The ester group in the target compound may confer higher lipophilicity compared to the carboxylic acid, affecting membrane permeability.

- Biological Activity : Positional isomerism of the chloro group could lead to divergent interactions with biological targets, such as enzymes or DNA .

Methyl 2-Amino-2-(3,5-dichlorophenyl)acetate Hydrochloride

Structural Differences :

- Substituents : This compound has dichloro substitutions at positions 3 and 5, contrasting with the 2-chloro-4,5-dimethoxy pattern in the target compound.

Implications : - Toxicity Profile : Chlorine atoms at positions 3 and 5 might influence metabolic stability or toxicity due to steric and electronic effects .

(R)-Methyl 2-Amino-2-(2,4-difluorophenyl)acetate Hydrochloride

Structural Differences :

- Substituents : Fluorine atoms replace the chloro and methoxy groups at positions 2 and 4.

Implications : - Electronegativity : Fluorine’s high electronegativity may enhance binding affinity to targets requiring polar interactions.

Centrophenoxine Hydrochloride (Meclofenoxate Hydrochloride)

Structural Differences :

- Backbone: Centrophenoxine features a dimethylaminoethyl ester linked to a p-chlorophenoxyacetic acid group, differing from the amino acetate ester in the target compound. Implications:

- Pharmacological Activity: Centrophenoxine is a nootropic agent, suggesting that ester backbone variations significantly influence neurological activity.

- Toxicity: The dimethylaminoethyl group may introduce different toxicity profiles compared to the simpler amino ester in the target compound .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Positional Isomerism : The position of substituents (e.g., chlorine at position 2 vs. 5) directly impacts biological target selectivity. For example, AS104531’s 5-chloro group may hinder interactions with enzymes preferring ortho-substituted ligands .

- Functional Group Effects : Carboxylic acid derivatives (e.g., AS104531) exhibit higher polarity, limiting their use in central nervous system applications compared to ester derivatives like the target compound .

- Halogen Effects : Fluorine substitutions (as in difluorophenyl analogs) enhance metabolic stability and binding affinity, whereas chlorine increases lipophilicity and may elevate toxicity risks .

Q & A

Q. What are the critical steps in synthesizing Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate Hydrochloride with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves protecting the amino group (e.g., with tert-butoxycarbonyl, Boc) to prevent side reactions during esterification. Key steps include:

- Friedel-Crafts alkylation to introduce the 2-chloro-4,5-dimethoxyphenyl group.

- Hydrolysis and re-esterification under acidic conditions to form the methyl ester.

- Chiral resolution via diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives) .

- Purification via recrystallization in ethanol/water mixtures to remove unreacted intermediates.

Purity Validation : Use HPLC with a chiral column (e.g., Chiralpak AD-H) and polarimetric analysis to confirm enantiomeric excess (>98%) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer : A multi-technique approach is essential:

Advanced Research Questions

Q. How do the electron-donating methoxy groups at positions 4 and 5 influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The 4,5-dimethoxy substitution activates the phenyl ring toward electrophilic attack but deactivates it for NAS due to steric hindrance and electron donation. Experimental strategies include:

- Kinetic studies under varying temperatures (25–80°C) to compare reaction rates with mono-methoxy analogs.

- DFT calculations (B3LYP/6-31G*) to map electron density and identify reactive sites.

Contradiction Note : Some studies report unexpected NAS at the 2-chloro position despite steric bulk, suggesting competing mechanisms (e.g., radical pathways) .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound (e.g., receptor binding vs. cytotoxicity)?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies:

- Standardized assays : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound purity via LC-MS.

- Metabolite profiling : Incubate the compound with liver microsomes to identify bioactive metabolites that may confound results.

- Dose-response curves : Compare EC₅₀ values across studies; discrepancies >10-fold suggest methodological differences .

Q. What are the challenges in designing in vivo studies to assess this compound’s pharmacokinetic (PK) profile?

- Methodological Answer : Key challenges include:

- Low aqueous solubility : Address via co-solvents (e.g., 10% DMSO/PEG 400) or prodrug strategies.

- Rapid ester hydrolysis : Monitor plasma stability using LC-MS/MS ; consider methyl ester analogs with hindered hydrolysis (e.g., tert-butyl esters).

- Tissue distribution : Use radiolabeled analogs (¹⁴C-methyl group) to track biodistribution in rodent models .

Data Contradiction Analysis

- Reported Melting Points : Some sources cite 140–150°C for similar hydrochlorides, while others report 160–165°C. This may reflect polymorphism or residual solvent. Validate via differential scanning calorimetry (DSC) with controlled crystallization conditions .

- Biological Activity : Conflicting IC₅₀ values in enzyme inhibition assays (e.g., 5 µM vs. 20 µM) may stem from buffer composition (e.g., divalent cations affecting enzyme activity). Replicate assays in Tris-HCl vs. phosphate buffers to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.